molecular formula C10H11ClO3 B2440457 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one CAS No. 161199-98-0

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B2440457
CAS No.: 161199-98-0
M. Wt: 214.65
InChI Key: RUCCUAPEVQWYOP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one typically involves the chlorination of 4,5-dimethoxyacetophenone. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction proceeds as follows:

    Starting Material: 4,5-dimethoxyacetophenone

    Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)

    Product: this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one can be compared with similar compounds such as:

    2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.

    2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one: Contains a bromo group instead of a chloro group.

    4,5-Dimethoxyacetophenone: Lacks the chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCUAPEVQWYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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